molecular formula C18H24N2O5 B13386880 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B13386880
M. Wt: 348.4 g/mol
InChI Key: TZTNFPWKYFSEAE-UHFFFAOYSA-N
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Description

Methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a tert-butoxycarbonyl (Boc) protected amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves several steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amino Acid Coupling: The methoxylated indole is coupled with a protected amino acid, such as Boc-protected serine, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amino group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxy group and Boc-protected amino acid moiety may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Lacks the methoxy group, which may affect its biological activity.

    Methyl (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    Methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-amino-propanoate: Lacks the Boc-protecting group, which may influence its stability and reactivity.

Uniqueness

The presence of both the methoxy group and the Boc-protected amino acid ester in methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate makes it unique

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)

InChI Key

TZTNFPWKYFSEAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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